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Compound Name: Tacedinaline

. Get Quote

Cat. No.: B1681204

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tacedinaline (CI-994), a potent
and selective Class | histone deacetylase (HDAC) inhibitor. This document details its synonyms
and alternative names in scientific literature, mechanism of action, key quantitative data from
preclinical studies, and detailed experimental protocols. The information is intended to support
researchers, scientists, and drug development professionals in their investigation and
application of this compound.

Synonyms and Alternative Names

Tacedinaline is known by several synonyms and alternative names in scientific and
commercial literature. A comprehensive list is provided in the table below to aid in literature
searches and compound identification.

Name Type

Name

International Nonproprietary Name (INN)

Tacedinaline

Chemical Name

4-acetamido-N-(2-aminophenyl)benzamide

CAS Number

112522-64-2

Developmental Code Names

Cl1-994, PD-123654, GOE-5549

Other Synonyms

Acetyldinaline, N-acetyldinaline
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Mechanism of Action and Signaling Pathway

Tacedinaline is a selective inhibitor of Class | histone deacetylases (HDACS), specifically
targeting HDAC1, HDAC2, and HDAC3.[1][2] HDACs are a class of enzymes that remove
acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a
more condensed chromatin structure, repressing gene transcription. By inhibiting HDACS,
Tacedinaline promotes histone hyperacetylation, leading to a more relaxed chromatin state
and the re-expression of silenced tumor suppressor genes. This ultimately results in cell cycle
arrest, induction of apoptosis, and inhibition of tumor growth.[3]

One of the key downstream effects of Tacedinaline is the activation of the NF-kB (nuclear
factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4] While the
precise mechanism is still under investigation, evidence suggests that HDAC inhibition can lead
to the phosphorylation and subsequent degradation of IkBa, the inhibitory subunit of NF-kB.
This releases the NF-kB p65/p50 dimer, allowing it to translocate to the nucleus and activate
the transcription of target genes involved in inflammation, immunity, and cell survival.[2][5][6]

lllllllllllll

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1681204?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9843227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7948076/
https://www.benchchem.com/product/b1681204?utm_src=pdf-body
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.benchchem.com/product/b1681204?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9843227/
https://www.researchgate.net/publication/367141258_Tacedinaline_CI-994_a_class_I_HDAC_inhibitor_targets_intrinsic_tumor_growth_and_leptomeningeal_dissemination_in_MYC-driven_medulloblastoma_while_making_them_susceptible_to_anti-CD47-induced_macrophage
https://pmc.ncbi.nlm.nih.gov/articles/PMC7948076/
https://pubmed.ncbi.nlm.nih.gov/30682334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5625105/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Caption: Tacedinaline's mechanism of action.
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Quantitative Data

The following tables summarize key quantitative data for Tacedinaline from various preclinical

studies.

Table 1: In Vitro Efficacy - IC50 Values

Cell Line Cancer Type IC50 (pM) Reference
HDAC1 (recombinant) 0.9 [2]
HDAC?2 (recombinant) 0.9 [2]
HDAC3 (recombinant) 1.2 [2]
Non-Small Cell Lung
A-549 80 [3]
Cancer
Non-Small Cell Lung
LX-1 80 [3]
Cancer
Breast Cancer
MCF-7 _ 10
(Luminal A)
Breast Cancer (Triple-
MDA-MB-231 ] 10
Negative)
Medulloblastoma
MEDSA _ ~5-7.5 [1]
(MYC-driven)
Medulloblastoma
D425 MED ~5-7.5 [1]

(MYC-driven)

Table 2: In Vivo Efficacy in Mouse Models
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Tumor Model Treatment Outcome Reference
Significantly
MY C-driven decreased tumor
Medulloblastoma 30 mg/kg, oral, daily growth and prolonged [1]
(MEDB8A Xenogratft) median survival by 41
days.
Significantl
MY C-driven g y

decreased tumor
Medulloblastoma

(D425 MED
Xenograft)

30 mg/kg, oral, daily growth and prolonged  [1]
median survival by 23

days.

Aged Mice with
o Reduced motor and
Haloperidol-induced 10 and 20 mg/kg ) [7]
] memory side effects.
side effects

Note: The efficacy of Tacedinaline can vary significantly depending on the cell line and tumor

model.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate
the effects of Tacedinaline.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular
oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT
to its insoluble formazan, which has a purple color.

Protocol:

o Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
pL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to
allow for cell attachment.
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o Tacedinaline Treatment: Prepare serial dilutions of Tacedinaline in culture medium.
Remove the old medium from the wells and add 100 pL of the Tacedinaline dilutions.
Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired
treatment period (e.g., 24, 48, or 72 hours).

o MTT Addition: After the treatment period, add 10 pyL of 5 mg/mL MTT solution to each well.
Incubate for 3-4 hours at 37°C.

e Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 pL of
DMSO to each well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (Annexin V Staining)

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a
phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane
during the early stages of apoptosis. By conjugating Annexin V to a fluorescent dye (e.g.,
FITC), apoptotic cells can be detected by flow cytometry. Propidium iodide (PI) is used as a
counterstain to differentiate between early apoptotic (Annexin V positive, Pl negative), late
apoptotic/necrotic (Annexin V positive, Pl positive), and live cells (Annexin V negative, Pl
negative).

Protocol:

o Cell Treatment: Treat cells with Tacedinaline at the desired concentration and for the
appropriate duration to induce apoptosis.

o Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell
scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

e Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

» Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of
1 x 10”6 cells/mL.
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Staining: Add 5 pL of FITC-conjugated Annexin V and 5 L of Pl to 100 uL of the cell
suspension.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis: Add 400 pL of 1X binding buffer to each tube and analyze the cells
by flow cytometry within one hour.

In Vivo Xenograft Study in Mice

Principle: This protocol describes the establishment of a tumor xenograft model in

immunodeficient mice to evaluate the in vivo antitumor efficacy of Tacedinaline.

Protocol:

Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice) to prevent
rejection of human tumor cells.

Cell Preparation: Harvest cancer cells (e.g., MED8A medulloblastoma cells) and resuspend
them in a mixture of culture medium and Matrigel at a concentration of 1 x 10"7 cells/mL.

Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject 100 uL of the cell
suspension into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with
calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x
Width”2) / 2.

Tacedinaline Treatment: Once the tumors reach a palpable size (e.g., 100-200 mms),
randomize the mice into treatment and control groups. Administer Tacedinaline (e.g., 30
mg/kg) or vehicle control daily via oral gavage.

Efficacy Evaluation: Continue treatment and tumor monitoring for a predetermined period or
until the tumors in the control group reach a specific size. At the end of the study, euthanize
the mice and excise the tumors for further analysis (e.g., weight measurement,
immunohistochemistry).

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1681204?utm_src=pdf-body
https://www.benchchem.com/product/b1681204?utm_src=pdf-body
https://www.benchchem.com/product/b1681204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualizations

Experimental Workflow for Preclinical Evaluation of
Tacedinaline
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Caption: Preclinical evaluation workflow for Tacedinaline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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